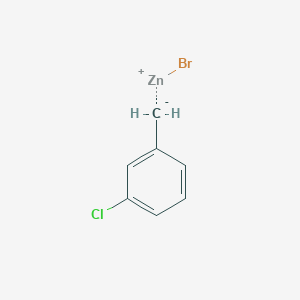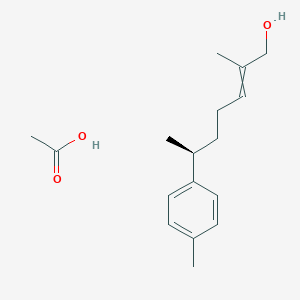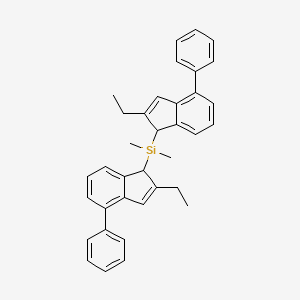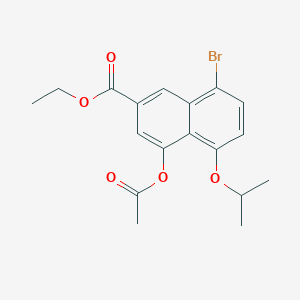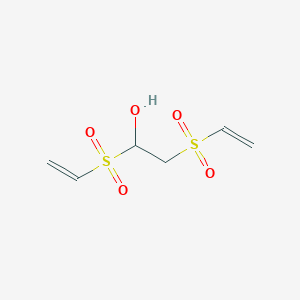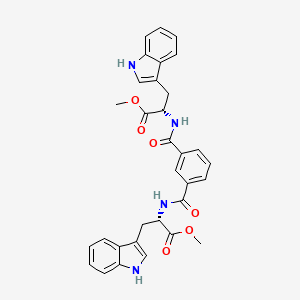
L-Tryptophan, N,N'-(1,3-phenylenedicarbonyl)bis-, dimethyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tryptophan, N,N’-(1,3-phenylenedicarbonyl)bis-, dimethyl ester (9CI) is a derivative of the essential amino acid L-tryptophan This compound is characterized by the presence of a phenylenedicarbonyl group and two dimethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophan, N,N’-(1,3-phenylenedicarbonyl)bis-, dimethyl ester typically involves the esterification of L-tryptophan with dimethyl carbonate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
L-Tryptophan, N,N’-(1,3-phenylenedicarbonyl)bis-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The indole ring of the tryptophan moiety can be oxidized to form different oxidation products.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
L-Tryptophan, N,N’-(1,3-phenylenedicarbonyl)bis-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of L-Tryptophan, N,N’-(1,3-phenylenedicarbonyl)bis-, dimethyl ester involves its interaction with various molecular targets. The compound can be metabolized to produce active intermediates that participate in biochemical pathways. The phenylenedicarbonyl group may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
L-Tryptophan: The parent amino acid from which the compound is derived.
N,N’-Diacetyl-L-tryptophan: Another derivative with acetyl groups instead of ester groups.
L-Tryptophan methyl ester: A simpler ester derivative of L-tryptophan.
Uniqueness
L-Tryptophan, N,N’-(1,3-phenylenedicarbonyl)bis-, dimethyl ester is unique due to the presence of the phenylenedicarbonyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other tryptophan derivatives and may contribute to its specific applications in research and industry.
Properties
CAS No. |
136101-05-8 |
|---|---|
Molecular Formula |
C32H30N4O6 |
Molecular Weight |
566.6 g/mol |
IUPAC Name |
methyl (2S)-3-(1H-indol-3-yl)-2-[[3-[[(2S)-3-(1H-indol-3-yl)-1-methoxy-1-oxopropan-2-yl]carbamoyl]benzoyl]amino]propanoate |
InChI |
InChI=1S/C32H30N4O6/c1-41-31(39)27(15-21-17-33-25-12-5-3-10-23(21)25)35-29(37)19-8-7-9-20(14-19)30(38)36-28(32(40)42-2)16-22-18-34-26-13-6-4-11-24(22)26/h3-14,17-18,27-28,33-34H,15-16H2,1-2H3,(H,35,37)(H,36,38)/t27-,28-/m0/s1 |
InChI Key |
UHRUVWDYBASIFT-NSOVKSMOSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C3=CC(=CC=C3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)OC |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC(=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



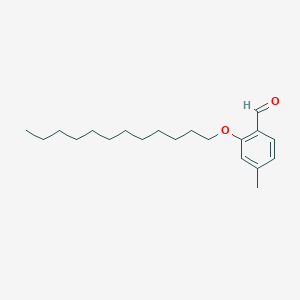
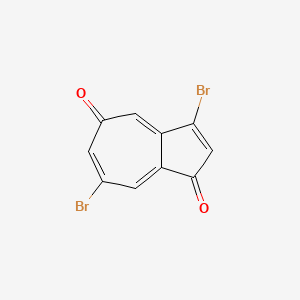
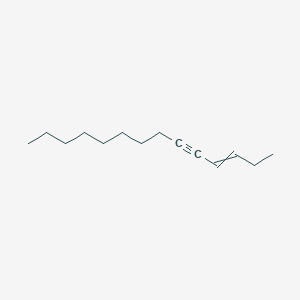
![8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14263246.png)

